Cas no 942006-37-3 (N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-chlorobenzamide)

N-1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-chlorobenzamide is a synthetic organic compound featuring a tetrahydroquinoline core functionalized with benzenesulfonyl and 4-chlorobenzamide groups. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate or scaffold for bioactive molecule development. The benzenesulfonyl moiety enhances stability and may influence binding affinity, while the chlorobenzamide group offers reactivity for further derivatization. Its well-defined molecular architecture allows for precise modifications, making it valuable in structure-activity relationship (SAR) studies. The compound’s purity and consistent synthetic reproducibility are critical for research applications, ensuring reliable performance in experimental settings.
N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-chlorobenzamide structure
942006-37-3 structure
Product name:N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-chlorobenzamide
CAS No:942006-37-3
MF:C22H19ClN2O3S
Molecular Weight:426.915863275528
CID:5502790

N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-chlorobenzamide 化学的及び物理的性質

名前と識別子

    • N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-chlorobenzamide
    • N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-chlorobenzamide
    • インチ: 1S/C22H19ClN2O3S/c23-18-10-8-16(9-11-18)22(26)24-19-12-13-21-17(15-19)5-4-14-25(21)29(27,28)20-6-2-1-3-7-20/h1-3,6-13,15H,4-5,14H2,(H,24,26)
    • InChIKey: DWKHUCKQLYLISC-UHFFFAOYSA-N
    • SMILES: C(NC1C=CC2=C(C=1)CCCN2S(C1=CC=CC=C1)(=O)=O)(=O)C1=CC=C(Cl)C=C1

N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-chlorobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2770-0031-20μmol
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide
942006-37-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2770-0031-5mg
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide
942006-37-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2770-0031-10mg
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide
942006-37-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2770-0031-1mg
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide
942006-37-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2770-0031-2mg
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide
942006-37-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2770-0031-15mg
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide
942006-37-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2770-0031-30mg
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide
942006-37-3 90%+
30mg
$119.0 2023-05-16
A2B Chem LLC
BA72292-25mg
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide
942006-37-3
25mg
$360.00 2024-05-20
A2B Chem LLC
BA72292-1mg
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide
942006-37-3
1mg
$245.00 2024-05-20
A2B Chem LLC
BA72292-100mg
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzamide
942006-37-3
100mg
$697.00 2024-05-20

N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-chlorobenzamide 関連文献

N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-chlorobenzamideに関する追加情報

N-1-(Benzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-Yl-4-Chlorobenzamide: A Comprehensive Overview

The compound with CAS No. 942006-37-3, known as N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-chlorobenzamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a benzenesulfonyl group attached to a tetrahydroquinoline moiety and a 4-chlorobenzamide group. The benzenesulfonyl group is a common substituent in organic chemistry, often used to enhance the stability and bioavailability of molecules. Similarly, the tetrahydroquinoline framework is known for its versatility in medicinal chemistry due to its ability to interact with various biological targets.

Recent studies have highlighted the importance of tetrahydroquinoline derivatives in drug discovery. These compounds have shown promising results in modulating enzyme activity and targeting receptors involved in neurodegenerative diseases. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that certain tetrahydroquinoline derivatives exhibit potent inhibitory effects on β-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. The presence of the benzenesulfonyl group in this compound may further enhance its pharmacokinetic properties, making it a valuable candidate for further investigation.

The 4-chlorobenzamide moiety in the molecule adds another layer of complexity and functionality. Benzamides are widely used in pharmaceuticals due to their ability to act as inhibitors of various enzymes and receptors. The chlorine substituent at the para position can influence the electronic properties of the benzamide group, potentially affecting its binding affinity to target proteins. This makes the compound an interesting subject for exploring structure-activity relationships (SAR) in medicinal chemistry.

From a synthetic perspective, the construction of this compound involves multi-step reactions that require precise control over regioselectivity and stereoselectivity. The synthesis typically begins with the preparation of the tetrahydroquinoline core, followed by functionalization with the benzenesulfonyl and benzamide groups. Advanced techniques such as Suzuki coupling and amide bond formation are often employed to achieve high yields and purity. Researchers have reported successful syntheses of similar compounds using these methods, paving the way for further exploration of this class of molecules.

In terms of applications, N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-4-chlorobenzamide holds potential in several therapeutic areas. Its ability to modulate kinase activity makes it a candidate for anti-cancer drug development. Additionally, its structural features suggest possible roles in inflammation modulation and pain management. Preclinical studies are currently underway to evaluate its efficacy and safety profiles.

The integration of cutting-edge computational tools has significantly advanced our understanding of this compound's properties. Molecular docking studies have revealed potential binding modes with key biological targets, providing insights into its mechanism of action. Furthermore, computational toxicology models are being utilized to predict its toxicity profile before initiating animal studies.

In conclusion, N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-Yl-4-Chlorobenzamide represents a promising molecule with diverse applications in the chemical and pharmaceutical industries. Its unique structure and functional groups make it an attractive candidate for further research and development. As ongoing studies continue to uncover its full potential, this compound is poised to contribute significantly to advancements in drug discovery and chemical synthesis.

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